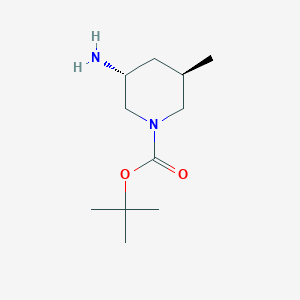

![molecular formula C8H7ClN2O2 B6245729 imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2408957-51-5](/img/no-structure.png)

imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades due to its unique chemical structure and versatility .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-5-carboxylic acid is unique and versatile, contributing to its wide range of applications in medicinal chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Safety and Hazards

The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate to form imidazo[1,5-a]pyridine-5-carbaldehyde. This intermediate is then reacted with potassium cyanide to form imidazo[1,5-a]pyridine-5-carboxylic acid, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-aminopyridine", "glyoxal", "ammonium acetate", "potassium cyanide", "hydrochloric acid" ], "Reaction": [ "2-aminopyridine is reacted with glyoxal in the presence of ammonium acetate to form imidazo[1,5-a]pyridine-5-carbaldehyde.", "Imidazo[1,5-a]pyridine-5-carbaldehyde is reacted with potassium cyanide to form imidazo[1,5-a]pyridine-5-carboxylic acid.", "Imidazo[1,5-a]pyridine-5-carboxylic acid is reacted with hydrochloric acid to form imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride." ] } | |

CAS番号 |

2408957-51-5 |

分子式 |

C8H7ClN2O2 |

分子量 |

198.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。